molecular formula C8H14Cl2N2S B1522894 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride CAS No. 1258641-49-4

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Cat. No. B1522894
CAS RN: 1258641-49-4
M. Wt: 241.18 g/mol
InChI Key: OHXUAUUWVWJSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a compound that has been used in healthcare research. It has a molecular formula of C8H14Cl2N2S and a molecular weight of 241.18 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride consists of a five-membered thiazole ring attached to a piperidine ring . The compound has a molecular weight of 241.18 g/mol .


Physical And Chemical Properties Analysis

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride , have been found to exhibit antimicrobial properties. This compound can be used in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .

Agricultural Applications

Some thiazole compounds have shown the ability to promote plant growth. For instance, certain derivatives have been used to increase seed yield and oil content in rapeseed, suggesting that 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be explored for similar agricultural benefits .

Anticancer Research

Thiazole derivatives are known to possess anticancer activities. The structural features of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride make it a candidate for the synthesis of novel anticancer drugs, potentially offering new avenues for cancer treatment .

Neuroprotective Applications

The thiazole ring is present in many neuroprotective drugs. Given the structural similarity, 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be investigated for its potential use in treating neurodegenerative diseases .

Antifungal Uses

Thiazoles are also known for their antifungal properties. This compound could be utilized in the development of new antifungal medications, which are needed to address the growing issue of fungal infections .

Antiviral Properties

Thiazole derivatives have been identified with antiviral activities. Research into 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could lead to the creation of new antiviral drugs, especially in the context of emerging viral diseases .

Antidiabetic Potential

Given the wide range of biological activities of thiazoles, there is a possibility that 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be used in the development of antidiabetic medications, contributing to the management of diabetes .

Photographic Sensitizers

Thiazoles have applications in the field of photography as sensitizers. The unique properties of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be harnessed in the development of new photographic materials .

Mechanism of Action

Target of Action

It has been suggested that the compound may have antimicrobial properties , indicating potential targets within microbial cells.

Biochemical Pathways

Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.

Result of Action

Given its potential antimicrobial properties , the compound may lead to the inhibition of microbial growth or death of microbial cells.

properties

IUPAC Name

2-piperidin-3-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXUAUUWVWJSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
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3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
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3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
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3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Reactant of Route 5
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Reactant of Route 6
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride

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